molecular formula C17H22BNO2 B13110172 2,7-Dimethyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)quinoline

2,7-Dimethyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)quinoline

Cat. No.: B13110172
M. Wt: 283.2 g/mol
InChI Key: SCGMTUPKIHHSCF-UHFFFAOYSA-N
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Description

2,7-Dimethyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)quinoline is a chemical compound that belongs to the class of boronic acid derivatives It is characterized by the presence of a quinoline ring substituted with dimethyl groups and a dioxaborolane moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,7-Dimethyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)quinoline typically involves the following steps:

    Formation of the Quinoline Core: The quinoline core can be synthesized through a Friedländer synthesis, which involves the condensation of aniline derivatives with carbonyl compounds under acidic or basic conditions.

    Introduction of the Boronic Ester Group: The dioxaborolane moiety is introduced via a borylation reaction.

Industrial Production Methods

Industrial production methods for this compound would likely involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions to ensure high yield and purity, as well as implementing continuous flow processes to enhance efficiency and safety.

Chemical Reactions Analysis

Types of Reactions

2,7-Dimethyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)quinoline can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinoline N-oxides.

    Reduction: Reduction reactions can convert the quinoline ring to tetrahydroquinoline derivatives.

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield quinoline N-oxides, while reduction can produce tetrahydroquinoline derivatives .

Scientific Research Applications

2,7-Dimethyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)quinoline has several scientific research applications:

    Organic Synthesis: It serves as a building block in the synthesis of more complex organic molecules.

    Materials Science: The compound is used in the development of advanced materials, such as organic semiconductors and light-emitting diodes (LEDs).

    Medicinal Chemistry: It is investigated for its potential pharmacological properties and as a precursor in drug development.

    Biological Studies: The compound is used in biochemical assays and as a probe in molecular biology research.

Mechanism of Action

The mechanism of action of 2,7-Dimethyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)quinoline involves its interaction with specific molecular targets. The boronic ester group can form reversible covalent bonds with diols and other nucleophiles, making it useful in enzyme inhibition studies and as a molecular probe. The quinoline ring can interact with various biological targets, including DNA and proteins, through π-π stacking and hydrogen bonding .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2,7-Dimethyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)quinoline is unique due to its specific substitution pattern on the quinoline ring, which imparts distinct electronic and steric properties. This makes it particularly useful in certain synthetic applications and as a specialized probe in scientific research .

Properties

Molecular Formula

C17H22BNO2

Molecular Weight

283.2 g/mol

IUPAC Name

2,7-dimethyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)quinoline

InChI

InChI=1S/C17H22BNO2/c1-11-7-8-13-14(10-12(2)19-15(13)9-11)18-20-16(3,4)17(5,6)21-18/h7-10H,1-6H3

InChI Key

SCGMTUPKIHHSCF-UHFFFAOYSA-N

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC(=NC3=C2C=CC(=C3)C)C

Origin of Product

United States

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